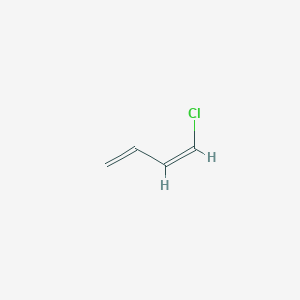
Voriconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Voriconazole is an antifungal medication used to treat serious fungal or yeast infections such as aspergillosis (fungal infection in the lungs), candidemia (fungal infection in the blood), esophageal candidiasis (candida esophagitis), or other fungal infections (infections in the skin, stomach, kidney, bladder, or wounds) .
Synthesis Analysis
This compound synthesis involves complex chemical reactions. It has been reported that this compound and hydrochloric acid are dissolved in a mixture of water and methanol, and the reaction mixture is heated to 65 degrees Celsius. After reacting for 10 minutes, the reaction mixture is cooled to room temperature .Molecular Structure Analysis
This compound’s molecular structure has been studied using various spectroscopic methods, including Fourier transform-infrared, Ultraviolet-visible (UV-vis), and proton nuclear magnetic resonance (1 H NMR) spectra. These studies have been compared with density functional theory (DFT) calculations .Chemical Reactions Analysis
This compound undergoes various chemical reactions in the body. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19, and to a lesser extent, CYP2C9 and CYP3A4 . The metabolic clearance of this compound is faster in children aged 2 to 12 years than in adults .Physical and Chemical Properties Analysis
This compound has specific physical and chemical properties that affect its stability and analytical characterization. For instance, this compound collected in gel separation tubes declines over time, possibly due to absorptive properties .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for Voriconazole involve further population pharmacokinetic studies on pediatric patients aged younger than 2 years. New or controversial potential covariates, such as inflammation, the cytochrome P450 3A4 genotype, concomitant medications, and various measures of body weight, should be tested because the unexplained variability remains relatively high . Additionally, previously published models should be externally evaluated, and the predictive performance of the various models should be compared .
Propriétés
Numéro CAS |
137234-71-0 |
|---|---|
Formule moléculaire |
C26H30F3N5O5S |
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7?,10-/m00/s1 |
Clé InChI |
AMYMCJHOGKVJHB-YAXAZOLQSA-N |
SMILES isomérique |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |
SMILES canonique |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



